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Compound of Interest

Compound Name: LS-75

Cat. No.: B042276 Get Quote

The designation "LS-75" does not correspond to a single, universally recognized

pharmaceutical compound or research chemical. Initial investigations reveal that this term is

used in various contexts, most prominently as a branding or naming convention for

pharmaceutical products containing a specific dosage of an active ingredient. The most likely

candidates for "LS-75" in a clinical setting are formulations containing 75 mg of either

Levosulpiride or Clopidogrel. This guide will explore the mechanism of action for both of these

established drugs, given their association with the "LS-75" identifier in commercial products.

Section 1: Levosulpiride (as in "LS 75 SR")
Levosulpiride is a substituted benzamide that acts as both a prokinetic and an atypical

antipsychotic agent. Its therapeutic effects are primarily mediated through its selective

antagonism of dopamine D2 receptors.

Core Mechanism of Action
Levosulpiride's primary mechanism of action is the selective blockade of dopamine D2

receptors in both the central nervous system (CNS) and the periphery.[1][2] Unlike its racemic

counterpart, sulpiride, which contains both the D2-antagonistic levulorotatory (L) and

dextrorotatory (D) enantiomers, Levosulpiride consists solely of the L-enantiomer, which is

responsible for its therapeutic activity.

In the Gastrointestinal Tract: At lower doses, Levosulpiride acts on D2 receptors in the

gastrointestinal tract. By blocking these presynaptic inhibitory receptors, it enhances the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b042276?utm_src=pdf-interest
https://www.benchchem.com/product/b042276?utm_src=pdf-body
https://www.benchchem.com/product/b042276?utm_src=pdf-body
https://www.benchchem.com/product/b042276?utm_src=pdf-body
https://www.truemeds.in/medicine/ls-75-sr-tablet-10-tm-tasr1-003350
https://www.1mg.com/drugs/esolex-ls-75mg-40mg-capsule-626513
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


release of acetylcholine, a neurotransmitter that promotes gut motility.[2] This prokinetic effect

makes it effective in treating conditions like gastroesophageal reflux disease (GERD),

dyspepsia, and irritable bowel syndrome.[3]

In the Central Nervous System: At higher doses, Levosulpiride crosses the blood-brain barrier

and exerts its effects on D2 receptors in the brain, particularly in the chemoreceptor trigger

zone (CTZ) and the mesolimbic pathway. Its antagonism of D2 receptors in the CTZ underlies

its antiemetic properties. In the mesolimbic pathway, this blockade is responsible for its

antipsychotic effects, although it is considered an atypical antipsychotic due to its relatively

lower affinity for other neurotransmitter receptors.

Signaling Pathway
The signaling pathway affected by Levosulpiride primarily involves the G-protein coupled

dopamine D2 receptor.
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Caption: Mechanism of Levosulpiride via D2 receptor antagonism.
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Quantitative Data
Parameter Value Reference

Active Ingredient Levosulpiride [1]

Common Dosage 75 mg [1]

Therapeutic Use GERD, Intestinal Ulcers, IBS [3]

Experimental Protocols
Receptor Binding Assays: To determine the affinity of Levosulpiride for dopamine D2 receptors,

competitive binding assays are typically performed. This involves using a radiolabeled ligand

that specifically binds to D2 receptors (e.g., [3H]spiperone) in preparations of brain tissue (e.g.,

striatum) or cells expressing the receptor. The ability of increasing concentrations of

Levosulpiride to displace the radioligand is measured, and from this, the inhibition constant (Ki)

can be calculated.

In Vivo Microdialysis: This technique is used to measure the effects of Levosulpiride on

neurotransmitter levels in specific brain regions of living animals. A microdialysis probe is

implanted into a brain area of interest (e.g., the nucleus accumbens), and cerebrospinal fluid is

sampled. The concentration of dopamine and its metabolites in the dialysate is measured

before and after the administration of Levosulpiride to assess its impact on dopamine release.

Section 2: Clopidogrel (as in 75 mg formulations)
Clopidogrel is a potent antiplatelet agent used to prevent blood clots in patients with a history of

myocardial infarction, stroke, and peripheral artery disease. The 75 mg daily dose is a standard

for long-term secondary prevention.[4][5]

Core Mechanism of Action
Clopidogrel is a prodrug that requires a two-step metabolic activation by cytochrome P450

(CYP) enzymes in the liver, primarily CYP2C19, to its active thiol metabolite.[4][5][6] This active

metabolite irreversibly binds to the P2Y12 subtype of the adenosine diphosphate (ADP)

receptor on the surface of platelets.[4][6][7]
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By blocking the P2Y12 receptor, clopidogrel prevents ADP from binding and initiating a

cascade of events that lead to platelet activation. Specifically, it inhibits the ADP-mediated

activation of the glycoprotein IIb/IIIa receptor complex.[5] The GPIIb/IIIa complex is crucial for

platelet aggregation as it binds to fibrinogen, forming bridges between platelets. The

irreversible nature of this binding means that the antiplatelet effect lasts for the entire lifespan

of the affected platelet (approximately 7-10 days).[4]

Signaling Pathway
The signaling pathway inhibited by Clopidogrel centers on the P2Y12 receptor and its

downstream effects on platelet activation.
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Caption: Mechanism of Clopidogrel via P2Y12 receptor inhibition.
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Quantitative Data
Parameter Value Reference

Active Ingredient Clopidogrel [4][6]

Common Dosage 75 mg daily [4][5]

Onset of Action ~2 hours after oral dose [6]

Duration of Action ~5 days (lifespan of platelet) [6]

Bioavailability >50% [6]

Protein Binding 94-98% [6]

Elimination Half-life (inactive

metabolite)
7-8 hours [6]

Experimental Protocols
Light Transmission Aggregometry (LTA): This is the gold standard for assessing platelet

function. Platelet-rich plasma is obtained from a blood sample. An aggregating agent, such as

ADP, is added to the sample. As platelets aggregate, the turbidity of the plasma decreases,

allowing more light to pass through, which is measured by a spectrophotometer. The extent of

aggregation is quantified and compared between samples from patients taking clopidogrel and

control subjects to determine the drug's inhibitory effect.

Pharmacokinetic Studies: To characterize the metabolism of clopidogrel, studies involving the

oral administration of radiolabeled clopidogrel (e.g., with 14C) are conducted. Blood, urine, and

fecal samples are collected over time to measure the concentrations of the parent drug and its

various metabolites.[6] This allows for the determination of absorption, distribution, metabolism,

and excretion (ADME) properties. High-performance liquid chromatography (HPLC) coupled

with mass spectrometry (MS) is a key analytical technique in these studies.

In conclusion, while "LS-75" is not a specific chemical entity, it is strongly associated with 75

mg formulations of either Levosulpiride or Clopidogrel. Both are well-established drugs with

distinct and well-characterized mechanisms of action, signaling pathways, and a body of

experimental evidence supporting their clinical use. Researchers and drug development
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professionals should consider the clinical context in which "LS-75" is encountered to identify

the specific active pharmaceutical ingredient in question.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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